molecular formula C10H10N2O5 B12769568 Stavudine impurity D CAS No. 368890-04-4

Stavudine impurity D

Cat. No.: B12769568
CAS No.: 368890-04-4
M. Wt: 238.20 g/mol
InChI Key: PSFYVNGGPXVTGJ-UHFFFAOYSA-N
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Description

Stavudine impurity D is a chemical compound that is related to stavudine, an antiretroviral medication used to treat HIV/AIDS. Impurities in pharmaceutical compounds like stavudine are critical to identify and analyze, as they can affect the efficacy and safety of the medication. This compound is one of several impurities that can be present in stavudine formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stavudine impurity D involves several steps, starting from thymidine. The process typically includes dehydrogenation and deoxygenation reactions to remove specific hydroxyl groups and introduce double bonds. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate these transformations.

Industrial Production Methods

In industrial settings, the production of this compound is tightly controlled to ensure that the impurity levels remain within acceptable limits. This involves rigorous monitoring of the reaction conditions and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to separate and quantify the impurities.

Chemical Reactions Analysis

Types of Reactions

Stavudine impurity D can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Stavudine impurity D has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of stavudine formulations.

    Biology: Researchers study its effects on biological systems to understand the potential impacts of impurities in pharmaceuticals.

    Medicine: It is analyzed to ensure that stavudine medications are safe and effective for patients.

    Industry: Pharmaceutical companies use it to monitor and control the quality of their products.

Mechanism of Action

The mechanism of action of stavudine impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in stavudine formulations can potentially affect the overall mechanism of action of the medication by interacting with the active sites of enzymes or receptors involved in HIV replication.

Comparison with Similar Compounds

Stavudine impurity D can be compared with other impurities found in stavudine formulations, such as:

    Stavudine impurity A: Another related compound that can affect the purity and efficacy of stavudine.

    Stavudine impurity B: Known for its potential to cause adverse effects if present in high concentrations.

    Stavudine impurity C: Similar in structure but differs in its chemical properties and reactivity.

Each of these impurities has unique characteristics that can influence the quality and safety of stavudine medications. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it a critical compound to monitor in pharmaceutical formulations.

Properties

CAS No.

368890-04-4

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H10N2O5/c1-5-2-12(10(16)11-8(5)14)7-6(3-13)4-17-9(7)15/h2,13H,3-4H2,1H3,(H,11,14,16)

InChI Key

PSFYVNGGPXVTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2=C(COC2=O)CO

Origin of Product

United States

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